molecular formula C8H10N2O2 B11782765 4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide

4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B11782765
M. Wt: 166.18 g/mol
InChI Key: VXGMMMSTEYVTFT-UHFFFAOYSA-N
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Description

4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of iron (III) chloride in water allows for the synthesis of N-substituted pyrroles under mild conditions . This method is both practical and economical, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds with these targets, inhibiting their activity. This interaction is crucial for its potential therapeutic effects, as it can modulate biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxamide: Similar in structure but contains an indole ring instead of a pyrrole ring.

    Pyrrole-2-carboxamide: Lacks the acetyl and N-methyl groups present in 4-Acetyl-N-methyl-1H-pyrrole-2-carboxamide.

    N-methylpyrrole-2-carboxamide: Similar but without the acetyl group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both acetyl and N-methyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

4-acetyl-N-methyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5(11)6-3-7(10-4-6)8(12)9-2/h3-4,10H,1-2H3,(H,9,12)

InChI Key

VXGMMMSTEYVTFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NC

Origin of Product

United States

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